molecular formula C20H18BrN3OS B3020302 (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226453-34-4

(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B3020302
CAS No.: 1226453-34-4
M. Wt: 428.35
InChI Key: UCCYKYFPXMGYRL-UHFFFAOYSA-N
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Description

(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a quinoline-based small molecule featuring a 4-bromophenylamino substituent at position 4 of the quinoline core and a thiomorpholino methanone group at position 2 (Figure 1).

Properties

IUPAC Name

[4-(4-bromoanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCYKYFPXMGYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Halogen and Alkoxy Substitutions

Key analogs differ in substituent type, position, and heterocyclic modifications. Below is a comparative analysis:

Key Observations :

  • Alkoxy vs. Halogen : Ethoxy (EtO) and methoxy (OMe) groups in analogs improve solubility but may reduce membrane permeability compared to halogens .
  • Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl groups to the quinoline core .

Thiomorpholino vs. Morpholino and Other Heterocycles

The thiomorpholino group (sulfur-containing) is compared to morpholino (oxygen-containing) and other heterocycles:

Table 2: Heterocyclic Group Impact on Physicochemical Properties
Compound Name Heterocycle LogP (Predicted) Hydrogen-Bond Acceptors Notable Applications Reference
(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone Thiomorpholino ~3.5 2 Kinase inhibition (hypothesized)
(2-aminophenyl)(morpholino)methanone Morpholino ~2.8 3 Intermediate for bioactive molecules
2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone Thiazole ~4.0 1 Glycogen synthase kinase-3β inhibitor

Key Observations :

  • Thiomorpholino vs.
  • Thiazole Core : Thiazole-containing analogs (e.g., ) exhibit distinct electronic profiles and are prioritized in kinase inhibitor development .

Substituent Position and Bioactivity

  • Fluorine Substitution: The 6-fluoro substituent in {4-[(4-Ethoxyphenyl)amino]-6-fluoro-3-quinolinyl}(4-thiomorpholino)methanone () may enhance metabolic stability and target affinity due to fluorine’s electronegativity and small size .
  • Chlorine vs. Bromine : Chlorine in 4k () offers a balance between lipophilicity and steric effects, whereas bromine in the parent compound may favor stronger halogen bonding .

Biological Activity

(4-((4-Bromophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, a complex organic compound, has garnered attention due to its potential biological activities. This compound features a quinoline core with a bromophenyl group and a thiomorpholine moiety, which contribute to its unique properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is [4-(4-bromoanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone. Its chemical structure is pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC20H18BrN3OS
Molecular Weight433.34 g/mol
CAS Number1226453-34-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, impacting processes such as apoptosis and cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and glioblastoma tumors.
  • Mechanism of Action : Morphological changes characteristic of apoptosis were observed in treated cells, suggesting that the compound induces programmed cell death through intrinsic pathways.
Cell LineIC50 (µM)Effect Observed
Breast Cancer Cells0.5Induction of apoptosis
Glioblastoma Cells0.3Cell shrinkage and chromatin condensation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. In vitro assays revealed:

  • Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential use in treating infections.

Case Studies

  • Study on Antitumor Activity : A recent study investigated the effects of the compound on glioblastoma multiforme cells. Results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapy agents like etoposide.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its application as an antibiotic.

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